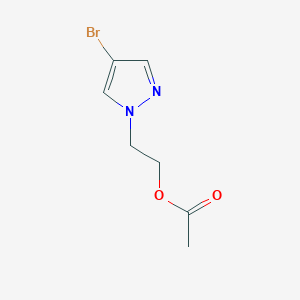

2-(4-Bromo-1-pyrazolyl)ethyl Acetate

Description

Contextualization of Pyrazole (B372694) Derivatives in Advanced Chemical Synthesis

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a vast array of functional molecules. The pyrazole ring is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous approved pharmaceuticals. Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

In advanced chemical synthesis, the pyrazole ring serves as a versatile scaffold. Its nitrogen atoms can be readily alkylated or acylated, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. semanticscholar.org The carbon atoms of the pyrazole ring can also participate in various coupling reactions, further expanding its synthetic utility.

Significance of Bromo-Substituted Pyrazoles in Synthetic Organic Chemistry

The introduction of a bromine atom onto the pyrazole ring, as seen in 2-(4-Bromo-1-pyrazolyl)ethyl Acetate (B1210297), significantly enhances its value as a synthetic intermediate. Halogenated heterocycles, particularly bromo-derivatives, are highly prized in organic synthesis due to their ability to participate in a wide range of cross-coupling reactions.

These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of complex molecules from simpler starting materials. The bromine atom at the 4-position of the pyrazole ring in the title compound is strategically placed for such transformations, making it a valuable precursor for the synthesis of more elaborate pyrazole-containing compounds with potential biological activity.

Role of Acetate Esters in Chemical Synthesis and Transformation

The ethyl acetate moiety in 2-(4-Bromo-1-pyrazolyl)ethyl Acetate provides another layer of synthetic versatility. Acetate esters are common functional groups in organic chemistry that can serve multiple purposes. They can act as protecting groups for alcohols, masking their reactivity while other parts of the molecule are being modified.

Furthermore, the ester group can be readily transformed into other functional groups. For instance, it can be hydrolyzed to reveal a primary alcohol, which can then be further oxidized or substituted. This ability to unmask a reactive hydroxyl group at a desired stage of a synthetic sequence is a powerful tool for chemists. The presence of the acetate ester in the title compound, therefore, offers a convenient handle for subsequent chemical manipulations.

Research Aims and Scope for this compound

Given the individual significance of its components, the primary research interest in this compound lies in its application as a bifunctional building block. The research aims surrounding this compound can be summarized as follows:

Development of efficient synthetic routes: Establishing reliable and high-yielding methods for the preparation of this compound is a key objective. This includes the N-alkylation of 4-bromopyrazole with a suitable ethyl acetate precursor.

Exploration of its reactivity: Investigating the chemical transformations of both the bromo-substituted pyrazole ring and the ethyl acetate side chain is crucial. This includes its participation in cross-coupling reactions and the deprotection/functionalization of the alcohol.

Application in the synthesis of target molecules: Utilizing this compound as a key intermediate in the synthesis of novel, more complex molecules with potential applications in medicinal chemistry and other fields.

The scope of research on this compound is focused on its role as a versatile intermediate, enabling the synthesis of a diverse range of functionalized pyrazole derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-6(11)12-3-2-10-5-7(8)4-9-10/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEICYCGNZOVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 2 4 Bromo 1 Pyrazolyl Ethyl Acetate

Mechanistic Investigations of Pyrazole (B372694) Ring Reactions

The pyrazole ring is an electron-rich heterocyclic system, which makes it amenable to a variety of chemical transformations. nih.gov The distribution of electrons within the ring, however, is not uniform, leading to specific sites of reactivity. The pyrazole scaffold has three nucleophilic positions (N1, N2, and C4) and two electrophilic positions (C3 and C5). nih.govresearchgate.net

Pyrazoles generally undergo electrophilic substitution reactions preferentially at the C4 position. rrbdavc.orgmdpi.com This preference is attributed to the electronic distribution within the aromatic ring, where the C4 carbon has the highest electron density. quora.com Electrophilic attack at the C3 or C5 positions would result in a highly unstable intermediate with a positive charge on an azomethine nitrogen, making this pathway less favorable. rrbdavc.org

In the case of 2-(4-bromo-1-pyrazolyl)ethyl acetate (B1210297), the C4 position is already occupied by a bromine atom. While this deactivates the ring towards further electrophilic substitution compared to an unsubstituted pyrazole, the C4 position remains the most likely site for any such reaction to occur, should conditions force a reaction. The bromo-substituent itself can be a target for certain reactions, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which utilize brominated pyrazoles as key intermediates. jmcs.org.mx

The C3 and C5 positions of the pyrazole ring are adjacent to the electronegative nitrogen atoms. This placement results in these positions being electron-deficient, rendering them electrophilic and thus susceptible to nucleophilic attack. nih.govresearchgate.netmdpi.com The presence of electron-withdrawing groups on the ring can further facilitate nucleophilic attacks at these sites. researchgate.net Syntheses of pyrazoles with functionalized side chains at C3 and C5 often exploit this reactivity, using nucleophilic substitution reactions to introduce a variety of groups. nih.gov

The derivatization of pyrazoles, particularly N-alkylation, is a critical process that is often complicated by issues of regioselectivity. Since an unsymmetrically substituted pyrazole has two distinct ring nitrogen atoms (N1 and N2), alkylation can lead to a mixture of N1 and N2 isomers.

The outcome of these reactions is governed by a combination of electronic and steric factors. thieme-connect.com Generally, N-alkylation of 3-substituted pyrazoles under basic conditions tends to favor substitution at the N1 position. thieme-connect.com However, the regioselectivity can be influenced and even reversed by the choice of reagents, catalysts, and reaction conditions. For instance, using magnesium-based reagents has been shown to direct alkylation preferentially to the N2 position. thieme-connect.com The use of fluorinated alcohols as solvents has also been demonstrated to dramatically increase regioselectivity in pyrazole formation. conicet.gov.ar

Stereoselectivity becomes a key consideration when introducing chiral centers or creating geometric isomers. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, with reagents like silver carbonate playing a crucial role in switching the outcome. nih.gov

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Steric Hindrance | Bulky substituents at C3 or C5 can hinder reaction at the adjacent N1 or N2, directing incoming groups to the less hindered nitrogen. nih.gov | A large group at C3 favors N1 alkylation. |

| Electronic Effects | Electron-withdrawing groups at C3 can favor N2 alkylation, while electron-donating groups may favor N1. thieme-connect.com | 3-nitropyrazole vs. 3-methylpyrazole (B28129) alkylation. |

| Reaction Conditions | The choice of base, solvent, and catalyst can significantly alter the N1/N2 product ratio. thieme-connect.com | K2CO3 favors N1 alkylation, while Mg(OEt)2 can favor N2 alkylation. thieme-connect.com |

| Nature of Electrophile | The size and reactivity of the incoming electrophile can influence the site of attack. | Alkylation with methyl iodide vs. tert-butyl bromide. |

Chemical Transformations of the Ethyl Acetate Moiety

The ethyl acetate group attached at the N1 position of the pyrazole ring is susceptible to typical ester reactions, most notably hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be achieved under either acidic or basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, water, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule regenerate the acid catalyst and yield the carboxylic acid. This process is an equilibrium, and an excess of water is used to drive the reaction toward the products. wikipedia.orgchemistrysteps.com

Base-Promoted Hydrolysis (Saponification): Unlike the acid-catalyzed process, base-promoted hydrolysis is irreversible. wikipedia.orgchemistrysteps.com The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide ion as a leaving group. The alkoxide, being a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol. chemistrysteps.comyoutube.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.comyoutube.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., HCl, H2SO4). wikipedia.org | Stoichiometric amount of strong base (e.g., NaOH, KOH). wikipedia.org |

| Nature of Reaction | Reversible equilibrium. chemistrysteps.com | Irreversible reaction. wikipedia.orgchemistrysteps.com |

| Key Steps | 1. Protonation of carbonyl. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of alcohol. chemistrysteps.commasterorganicchemistry.com | 1. Nucleophilic attack by hydroxide. 2. Elimination of alkoxide. 3. Deprotonation of carboxylic acid. wikipedia.orgyoutube.com |

| Initial Products | Carboxylic acid and alcohol. youtube.com | Carboxylate salt and alcohol. youtube.com |

| Driving Force | Use of excess water to shift equilibrium. chemistrysteps.com | Irreversible deprotonation of the carboxylic acid. chemistrysteps.com |

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base.

In a base-catalyzed mechanism, an alkoxide nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original alkoxide group is then eliminated, resulting in a new ester. masterorganicchemistry.com

In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated to increase the carbonyl carbon's electrophilicity. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfers, the original alcohol moiety is eliminated, yielding the new ester. masterorganicchemistry.com For 2-(4-bromo-1-pyrazolyl)ethyl acetate, reacting it with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of a catalyst would result in the corresponding methyl or propyl ester.

Nucleophilic Acyl Substitution Pathways

The ester functionality in this compound is a primary site for nucleophilic acyl substitution. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives and proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate is transient and collapses by expelling the leaving group, in this case, the ethoxy group (-OCH₂CH₃), to form a new carbonyl compound. libretexts.orglibretexts.org

A common nucleophilic acyl substitution reaction is saponification, or base-catalyzed hydrolysis. masterorganicchemistry.com When this compound is treated with a strong base, such as sodium hydroxide (NaOH), the hydroxide ion acts as the nucleophile. The reaction proceeds as follows:

Addition: The hydroxide ion attacks the carbonyl carbon of the ester.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion.

Deprotonation: The resulting carboxylic acid is deprotonated by the strongly basic ethoxide ion (or another hydroxide ion) to form the carboxylate salt, driving the reaction to completion. An acidic workup is required to obtain the neutral carboxylic acid, 2-(4-bromo-1H-pyrazol-1-yl)acetic acid. masterorganicchemistry.com

Another significant pathway is transesterification, where one ester is converted into another by reaction with an alcohol, often under acidic or basic catalysis. For example, reacting this compound with methanol (CH₃OH) in the presence of an acid catalyst would replace the ethyl group with a methyl group, yielding methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. youtube.com Similarly, reaction with ammonia (B1221849) or amines leads to aminolysis, producing the corresponding amide.

The reactivity of the ester group is part of a well-established hierarchy for carboxylic acid derivatives. Acid chlorides and anhydrides are the most reactive, followed by esters and carboxylic acids, with amides being the least reactive. This order is determined by the stability of the leaving group; better leaving groups are weaker bases. libretexts.org

Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

| Derivative | Leaving Group | Relative Reactivity |

| Acid Chloride | Cl⁻ | Very High |

| Acid Anhydride (B1165640) | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Carboxylic Acid | OH⁻ | Moderate |

| Amide | NH₂⁻ | Low |

Intermolecular and Intramolecular Reactivity of this compound

Influence of the Bromine Atom on Pyrazole Reactivity

Conversely, the C-Br bond provides a versatile handle for various transformations:

Cross-Coupling Reactions: The bromine atom makes the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. jmcs.org.mx These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, enabling the synthesis of more complex derivatives.

Nucleophilic Aromatic Substitution (SNAAr): While less common for pyrazoles unless activated by strong electron-withdrawing groups, the C-Br bond can potentially undergo nucleophilic substitution under specific conditions.

Lithiation: The bromine can be exchanged for a lithium atom using organolithium reagents, creating a nucleophilic C4-lithiated pyrazole intermediate that can react with various electrophiles.

Studies on other 4-bromopyrazole derivatives have shown that the bromine substituent can influence the acidity of protons on the pyrazole ring and adjacent side chains due to its electron-withdrawing nature. chemrxiv.orgnih.gov

Role of the Ester Group in Directing Reactions

The ethyl acetate group is attached to the pyrazole ring via a nitrogen atom (N1), which isolates the carbonyl group from the ring's π-system. Therefore, it does not directly participate in the aromatic system's electronics in the same way a C-substituted ester would. libretexts.org Its primary role remains as a site for nucleophilic attack.

However, the ester group can exert influence through several mechanisms:

Steric Effects: The ethyl acetate side chain can sterically hinder reactions at the adjacent C5 position of the pyrazole ring.

Chelation: The carbonyl oxygen of the ester and the N2 atom of the pyrazole ring can act as a bidentate ligand, chelating to metal centers. This coordination can be a key step in metal-catalyzed reactions, potentially activating the molecule or directing reactivity to a specific site. Research on zinc(II) complexes has demonstrated the competitive and cooperative binding nature of acetate and pyrazole ligands. researchgate.netrsc.org

Intramolecular Reactions: The ethyl group's α-protons (adjacent to the carbonyl) are weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate could then participate in intramolecular reactions, although this is less common without specific activating factors.

Cooperative Effects of the Pyrazole and Acetate Functionalities

The true chemical personality of this compound emerges from the cooperative effects of its two main functional parts. The pyrazole ring and the acetate side chain can work in concert to facilitate unique reactivity. nih.gov

One of the most significant cooperative interactions involves metal coordination. As mentioned, the N2 atom of the pyrazole and the carbonyl oxygen can form a stable five-membered chelate ring with a metal cation. mdpi.com This interaction can enhance the Lewis acidity of the metal center, which can then catalyze reactions, or it can alter the electronic properties of the pyrazole ring, potentially making it more susceptible to certain transformations.

Furthermore, the pyrazole N2 atom, being basic, could act as an intramolecular catalyst. For instance, it could abstract a proton or interact with a reagent, positioning it for a subsequent reaction with the ester side chain. This type of metal-ligand cooperation, where the ligand actively participates in the reaction, is a known phenomenon in the chemistry of protic pyrazole complexes and can be extrapolated to N-substituted derivatives. mdpi.com

Table 2: Potential Cooperative Interactions

| Interacting Groups | Potential Outcome | Reaction Type |

| Pyrazole N2 and Ester C=O | Metal Chelation | Catalysis, Directed Reactions |

| Pyrazole Ring and Ester Group | Intramolecular Cyclization (with modification) | Heterocycle Synthesis |

| Pyrazole N2 (as a base) and Ester side chain | Intramolecular Catalysis | Hydrolysis, Transesterification |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromo 1 Pyrazolyl Ethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environments of protons (¹H) and carbon atoms (¹³C), along with their interactions, a complete connectivity map can be assembled.

The ¹H NMR spectrum of 2-(4-Bromo-1-pyrazolyl)ethyl Acetate (B1210297) is expected to show five distinct signals corresponding to the different proton environments in the molecule. The pyrazole (B372694) ring protons, H-3 and H-5, are anticipated to appear as singlets in the aromatic region, with their exact chemical shifts influenced by the bromine atom at C-4 and the N-alkylation. The two methylene (B1212753) groups of the ethyl bridge will appear as triplets due to coupling with each other. The methyl protons of the acetate group will appear as a sharp singlet in the upfield region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | ~7.6 - 7.8 | Singlet (s) | N/A |

| H-5 (pyrazole) | ~7.5 - 7.7 | Singlet (s) | N/A |

| N-CH₂ | ~4.4 - 4.6 | Triplet (t) | ~5-7 |

| O-CH₂ | ~4.2 - 4.4 | Triplet (t) | ~5-7 |

| O=C-CH₃ | ~2.0 - 2.2 | Singlet (s) | N/A |

The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are determined by the carbon's hybridization and electronic environment. The pyrazole carbons (C-3, C-4, C-5) will resonate in the aromatic region, with the C-4 signal being significantly influenced by the attached bromine atom. The carbonyl carbon of the ester is the most deshielded and will appear furthest downfield. The remaining signals correspond to the ethyl bridge and acetate methyl carbons. General chemical shift ranges for alkyl bromides are typically 30-40 ppm and for alkyl chlorides are 40-50 ppm wisc.edu.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 - 172 |

| C-3 (pyrazole) | ~138 - 142 |

| C-5 (pyrazole) | ~128 - 132 |

| C-4 (pyrazole) | ~95 - 100 |

| O-CH₂ | ~62 - 65 |

| N-CH₂ | ~50 - 53 |

| O=C-CH₃ | ~20 - 22 |

To confirm the assignments from 1D NMR and establish the molecule's connectivity, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected cross-peak would be observed between the two methylene signals (~4.5 ppm and ~4.3 ppm), confirming the presence of the -CH₂-CH₂- ethyl bridge.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be expected to show correlations between the proton signals and their corresponding carbon signals as listed in the tables above (e.g., H-3 with C-3, N-CH₂ protons with the N-CH₂ carbon). This technique is invaluable for assigning protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the molecular fragments. Key expected HMBC correlations for 2-(4-Bromo-1-pyrazolyl)ethyl Acetate would include:

Correlations from the pyrazole protons (H-3 and H-5) to the carbons of the ethyl bridge (N-CH₂).

Correlations from the N-CH₂ protons to the pyrazole carbons (C-5 and N-CH₂-CH₂-O).

Correlations from the O-CH₂ protons to the ester carbonyl carbon (C=O).

Correlations from the acetate methyl protons (O=C-CH₃) to the ester carbonyl carbon (C=O).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is expected to be dominated by a very strong absorption band for the ester carbonyl group.

The presence of an ester is characterized by a strong C=O stretching band, typically appearing between 1750-1735 cm⁻¹, and two C-O stretching bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comlibretexts.org This pattern is sometimes referred to as the "Rule of Three" for esters. spectroscopyonline.com The pyrazole ring would show characteristic C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ region. researchgate.net

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950 - 3150 | C-H stretch | Pyrazole C-H and Alkyl C-H |

| ~1740 | C=O stretch (strong) | Ester |

| ~1500 - 1550 | C=N, C=C stretch | Pyrazole Ring |

| ~1240 | C-O stretch (strong) | Ester (C-C-O) |

| ~1050 | C-O stretch (strong) | Ester (O-C-C) |

| ~600 - 700 | C-Br stretch | Bromoalkane |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula is C₇H₉BrN₂O₂.

The most distinctive feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. miamioh.edu Due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, being in a nearly 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity, two mass units apart (M⁺ and M+2). docbrown.infoucalgary.ca

The fragmentation of the molecular ion would likely proceed through several key pathways, including cleavage of the ester group and the ethyl bridge.

Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Description |

| 232 / 234 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. |

| 173 / 175 | [M - OCCH₃ - H]⁺ | Loss of the acetate group. |

| 146 / 148 | [M - CH₂CH₂OAc]⁺ | Cleavage of the N-ethyl bond, leaving the 4-bromopyrazole cation. |

| 87 | [CH₂CH₂OAc]⁺ | Ethyl acetate fragment cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak for acetate esters. docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable single crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.

A crystallographic study would confirm the planarity of the pyrazole ring and reveal the conformation of the flexible ethyl acetate side chain. spast.org Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. researchgate.net This information is invaluable for understanding the molecule's solid-state properties.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For this compound, this method provides insights into the π-electron system of the pyrazole ring and the influence of its substituents—the bromo group at the C4 position and the ethyl acetate group at the N1 position. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The primary chromophore in this compound is the pyrazole ring, an aromatic heterocycle. Unsubstituted pyrazole in the gas phase exhibits a maximal UV absorption cross-section at approximately 203 nm. nih.govrsc.org This absorption is attributed to a high-energy π→π* transition, characteristic of the conjugated π-electron system within the five-membered ring. In solution, the position and intensity of this band can be influenced by the solvent polarity.

The electronic spectrum of substituted pyrazoles is sensitive to the nature and position of the substituents on the ring. In the case of this compound, two key substituents modify the electronic properties of the pyrazole chromophore:

4-Bromo Group: The bromine atom at the C4 position acts as an auxochrome. While it is an electron-withdrawing group inductively, its lone pairs of electrons can participate in resonance with the pyrazole ring's π-system (a +R effect). This p-π conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* transition. researchgate.net The extent of this redshift depends on the balance between the inductive and resonance effects. Studies on other brominated aromatic compounds have shown that bromine substitution typically results in a redshift of the maximum absorption wavelength. researchgate.net

Based on the analysis of related pyrazole derivatives, the UV-Visible spectrum of this compound in a non-polar solvent is expected to display a strong absorption band in the ultraviolet region, corresponding to the π→π* transition of the substituted pyrazole ring. The presence of the bromo substituent likely shifts this band to a longer wavelength compared to unsubstituted pyrazole. Additionally, weaker n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, may also be present, although they are often obscured by the more intense π→π* absorptions.

| Transition Type | Expected Wavelength Range (λmax, nm) | Chromophore | Notes |

| π→π | 210 - 280 | Substituted Pyrazole Ring | This is an allowed transition and is expected to be the most intense absorption band. The exact position is influenced by the bromo and ethyl acetate substituents. |

| n→π | > 260 | Pyrazole Ring (N atoms) | These transitions are symmetry-forbidden and are therefore of much lower intensity. They may appear as a shoulder on the main π→π* band or be completely masked by it. |

Detailed Research Findings:

Computational Chemistry and Theoretical Studies of 2 4 Bromo 1 Pyrazolyl Ethyl Acetate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, energies, and other properties. aip.orgresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often used with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. researchgate.net

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process determines the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles. tandfonline.com For a molecule like 2-(4-Bromo-1-pyrazolyl)ethyl Acetate (B1210297), which possesses rotational freedom around several single bonds, conformational analysis is crucial.

The optimization process involves systematically altering the geometry and calculating the energy at each step until a stationary point is reached. For 2-(4-Bromo-1-pyrazolyl)ethyl Acetate, this would involve exploring the rotational possibilities of the ethyl acetate group relative to the pyrazole (B372694) ring. The pyrazole ring itself is an aromatic heterocycle and is expected to be largely planar. Theoretical calculations for similar pyrazole derivatives have shown good agreement between optimized bond lengths and those determined experimentally via X-ray diffraction. nih.gov The resulting optimized structure represents the molecule's most probable conformation in the gaseous phase.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) Note: These values are representative examples based on typical DFT calculations for similar pyrazole derivatives and are for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| N1-N2 | 1.35 Å | |

| N1-C5 | 1.38 Å | |

| C3-C4 | 1.37 Å | |

| C=O | 1.22 Å | |

| O-C(H2) | 1.45 Å | |

| Bond Angle | C3-C4-Br | 127.5° |

| N2-N1-C(H2) | 125.0° | |

| O=C-O | 124.0° | |

| Dihedral Angle | C4-C5-N1-N2 | ~0.0° |

| N1-C(H2)-C(H2)-O | ~60.0° (gauche) |

Once the geometry is optimized, DFT calculations provide the total electronic energy of the molecule. This value is a critical indicator of the molecule's thermodynamic stability; a lower energy corresponds to a more stable system. mdpi.com In conformational analysis, the electronic energies of different conformers (rotational isomers) are compared to identify the global minimum energy structure, which is the most stable conformer. The total energy is a sum of the kinetic energy of the electrons, the potential energy of electron-nuclear attraction, electron-electron repulsion, and nuclear-nuclear repulsion. mdpi.com For pyrazole derivatives, DFT calculations can effectively map the potential energy surface to understand the barriers to rotation and the relative stabilities of different conformations. researchgate.net

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds.

These theoretical vibrational spectra can be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy. tandfonline.com For pyrazole-containing compounds, characteristic vibrational frequencies can be assigned. For instance, C=N and N-N stretching vibrations within the pyrazole ring, C-H stretching of the aromatic and aliphatic parts, and the prominent C=O stretching of the acetate group would be identified. A comparison between calculated and experimental frequencies often shows good agreement, although theoretical values are sometimes scaled to better match experimental results due to approximations in the computational model. researchgate.net

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in this compound Note: These are representative theoretical values. Experimental values may vary.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Acetate Carbonyl | ~1750 |

| C-N Stretch | Pyrazole Ring | ~1450-1550 |

| C-O Stretch | Acetate Ether | ~1240 |

| C-Br Stretch | Bromo-pyrazole | ~650 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energies of the HOMO and LUMO, and particularly the energy difference between them (the HOMO-LUMO gap, ΔE), are fundamental descriptors of a molecule's reactivity and stability. irjweb.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. nih.govirjweb.com Such molecules are often referred to as "soft."

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to promote an electron from the HOMO to the LUMO. irjweb.com These molecules are considered "hard."

DFT calculations provide the energies of these orbitals. For pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. nih.gov The HOMO-LUMO gap is a critical parameter used to understand charge transfer interactions within the molecule. nih.gov

Table 3: Representative FMO Properties for this compound Note: Energy values are illustrative and based on typical calculations for related heterocyclic compounds.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.6 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.com MEP maps are invaluable for identifying the reactive sites of a molecule: tandfonline.com

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. They are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule. researchgate.net For this compound, such regions would be expected around the carbonyl oxygen of the acetate group and the nitrogen atoms of the pyrazole ring. chemrxiv.org

Blue Regions: These denote areas of positive electrostatic potential, which are electron-deficient. They are prone to nucleophilic attack and represent the electrophilic centers. researchgate.net Positive potential is typically found around hydrogen atoms. chemrxiv.org

Green Regions: These represent areas of neutral or near-zero potential.

The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing FMO analysis in predicting how the molecule will interact with other reagents. wuxiapptec.com

Conceptual DFT Descriptors for Chemical Reactivity

Conceptual Density Functional Theory (DFT) is a powerful branch of quantum chemistry that defines a set of descriptors to predict and interpret the chemical reactivity of molecules based on their electronic density. nih.gov These descriptors, known as global reactivity descriptors, provide a quantitative measure of a molecule's stability and its propensity to react as either an electrophile or a nucleophile. ekb.eg Key descriptors include chemical hardness and softness, electrophilicity and nucleophilicity indices, ionization potential, and electron affinity. These are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egresearchgate.net

Chemical hardness (η) and its reciprocal, softness (S), are fundamental concepts in the Hard and Soft Acids and Bases (HSAB) theory and are used to describe the resistance of a molecule to changes in its electron distribution. chimicatechnoacta.ru Within the framework of DFT, hardness is defined as the resistance to deformation of the electron cloud under small perturbations during a chemical reaction. chimicatechnoacta.ru

Hard molecules possess a large HOMO-LUMO energy gap (ΔE), indicating high kinetic stability and low chemical reactivity. chimicatechnoacta.ru

Soft molecules have a small HOMO-LUMO gap, suggesting they are more polarizable and have higher chemical reactivity. chimicatechnoacta.ruresearchgate.net

The hardness and softness can be calculated using the energies of the HOMO and LUMO orbitals:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

A higher value of softness is often correlated with increased efficacy, for instance, in corrosion inhibition. chimicatechnoacta.ru

Table 1: Illustrative DFT-Calculated Energy and Reactivity Descriptors for Pyrazole Derivatives Data is for representative pyrazole compounds from literature and not for this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) |

| Pyz-1 | -6.150 | -1.032 | 5.118 | 2.559 |

| Pyz-2 | -6.102 | -0.937 | 5.166 | 2.583 |

Data sourced from a study on 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2). nih.gov

The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, thus quantifying its behavior as an electrophile. bohrium.com It is calculated from the chemical potential (μ) and hardness (η). A higher electrophilicity index suggests a greater capacity to act as an electron acceptor. bohrium.com

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) = μ² / 2η

Nucleophilicity (N), the tendency to donate electrons, does not have a single universal definition but is often related to the HOMO energy; a higher HOMO energy indicates a greater ability to donate electrons and thus higher nucleophilicity. rsc.org The pyrazole ring itself is generally considered an electron-rich system, with the N1, N2, and C4 positions being susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. mdpi.comresearchgate.net

Table 2: Illustrative Chemical Potential and Electrophilicity for Pyrazole Derivatives Data is for representative pyrazole compounds from literature and not for this compound.

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| Pyz-1 | -3.591 | 2.559 | 2.518 |

| Pyz-2 | -3.520 | 2.583 | 2.392 |

Data sourced from a study on Pyz-1 and Pyz-2. nih.gov

Ionization potential (I) is the minimum energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. These fundamental electronic properties are directly related to the frontier molecular orbitals through Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

These values are crucial for understanding charge transfer processes in chemical reactions. A low ionization potential indicates that a molecule is a good electron donor (nucleophile), whereas a high electron affinity suggests it is a good electron acceptor (electrophile). ekb.egresearchgate.net

Table 3: Illustrative Ionization Potential and Electron Affinity for Pyrazole Derivatives Data is for representative pyrazole compounds from literature and not for this compound.

| Compound | -EHOMO (eV) | -ELUMO (eV) |

| Pyz-1 | 6.150 | 1.032 |

| Pyz-2 | 6.102 | 0.937 |

Data sourced from a study on Pyz-1 and Pyz-2. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain experimentally. nih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify intermediates, transition states, and determine activation energies, thereby revealing the most favorable reaction pathway. nih.gov

For the synthesis of pyrazole derivatives like this compound, several synthetic routes are possible, including the classical Knorr condensation or multicomponent reactions. mdpi.comresearchgate.net Computational studies on these types of reactions can:

Model Reaction Intermediates: For instance, in the multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes, computations have been used to determine the stability of key intermediates like diazatitanacyclohexadiene. nih.gov

Calculate Activation Barriers: By locating the transition state structures, the energy barriers for crucial steps, such as N-N bond formation, can be calculated to determine the rate-limiting step of the reaction. nih.gov

Evaluate Regioselectivity: In reactions with multiple possible outcomes, such as 1,3-dipolar cycloadditions, computational analysis of frontier molecular orbitals can predict the observed regioselectivity. researchgate.net

These computational approaches allow chemists to understand the underlying factors controlling a reaction and to design more efficient and selective synthetic strategies. nih.gov

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

The in silico prediction of spectroscopic parameters is a valuable tool for structure verification and characterization, complementing experimental data. researchgate.net DFT and time-dependent DFT (TD-DFT) methods can accurately predict various spectra for molecules like this compound.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide insights into the electronic environment of each nucleus. The computed values are typically referenced against a standard like tetramethylsilane (B1202638) (TMS) and can be compared directly with experimental spectra to confirm molecular structures. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be computed to generate a theoretical infrared (IR) spectrum. researchgate.net This involves calculating the second derivatives of the energy with respect to atomic displacements. The predicted frequencies correspond to specific vibrational modes (e.g., C=O stretching, N-H bending), which helps in the assignment of experimental IR bands. nih.gov

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT. researchgate.net This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). This information is useful for understanding the electronic structure and chromophores within the molecule.

Table 4: Illustrative In Silico Spectroscopic Data for a Pyrazole Derivative Theoretical data for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, not this compound, calculated at the B3LYP/6-31G(d) level.

| Parameter | Predicted Value | Description |

| ¹³C NMR | 100-150 ppm | Signals corresponding to aromatic carbons of the pyrazole and furyl rings. |

| ~165 ppm | Signal for the carboxylic acid carbon. | |

| IR Frequency | ~1750 cm⁻¹ | C=O stretching vibration of the carboxylic acid. |

| ~3100 cm⁻¹ | C-H stretching vibrations of the aromatic rings. | |

| ~3400 cm⁻¹ | O-H stretching of the carboxylic acid. |

Data adapted from a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

Potential Applications and Future Research Directions

Role as a Synthetic Building Block in Complex Molecular Architectures

2-(4-Bromo-1-pyrazolyl)ethyl Acetate (B1210297) is a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom on the pyrazole (B372694) ring and the ethyl acetate group attached to the nitrogen atom provides two distinct points for chemical modification. The bromo-pyrazole moiety is a common feature in many biologically active compounds, making this compound an attractive starting material for drug discovery programs.

The pyrazole core is a key structural motif in numerous pharmaceuticals. mdpi.com The functionalization of this core allows for the synthesis of a diverse range of compounds with potential therapeutic applications. For instance, pyrazole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities. nih.govnih.govmdpi.com The bromo substituent at the 4-position of the pyrazole ring in 2-(4-Bromo-1-pyrazolyl)ethyl Acetate can be readily displaced or used in cross-coupling reactions to introduce new functional groups, thereby enabling the construction of complex molecular architectures. researchgate.net

Below is a table showcasing examples of complex molecules synthesized using bromo-pyrazole derivatives as building blocks:

| Starting Bromo-pyrazole Derivative | Reaction Type | Resulting Complex Molecule | Potential Application | Reference |

| 4-Bromo-1H-pyrazole | Suzuki Coupling | 4-Aryl-1H-pyrazole | Medicinal Chemistry | mdpi.com |

| 4-Bromo-1-trityl-1H-pyrazole | Buchwald-Hartwig Amination | 4-Amino-1-trityl-1H-pyrazole | Ligand Synthesis | researchgate.net |

| 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters | Cyclization/Functionalization | Chlorantraniliprole | Insecticide | google.com |

Scaffold for Further Functionalization and Derivatization

The structure of this compound is well-suited for further functionalization and derivatization. The reactivity of the C-Br bond allows for a variety of transformations, including Suzuki, Stille, and Negishi cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. acs.orgresearchgate.net These reactions enable the introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the pyrazole ring, leading to a wide array of novel compounds.

Furthermore, the ethyl acetate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This versatility allows for the systematic modification of the molecule to optimize its properties for specific applications. The N-alkylation of pyrazoles is a common strategy to introduce diverse substituents that can influence the biological activity and physicochemical properties of the resulting compounds. nih.gov

The following table illustrates potential derivatization reactions for this compound:

| Reaction Site | Reagent/Catalyst | Product Type |

| C4-Br | Arylboronic acid / Pd catalyst | 4-Aryl-1-(2-acetoxyethyl)pyrazole |

| Ester | LiOH, then SOCl₂, Amine | 2-(4-Bromo-1-pyrazolyl)ethyl amide |

| Pyrazole Ring | Various electrophiles/nucleophiles | Substituted pyrazole derivatives |

Advanced Materials Science Implications

Pyrazole-containing compounds are increasingly being explored for their applications in materials science. Their ability to coordinate with metal ions makes them excellent ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials have potential applications in gas storage, catalysis, and sensing. The bromo and ester functionalities in this compound offer anchor points for incorporation into larger polymeric structures or for surface modification of materials.

The introduction of pyrazole moieties into organic materials can also impart desirable photophysical properties, such as fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov The versatility of the pyrazole scaffold allows for the fine-tuning of these properties through chemical modification. nih.gov

Future Methodological Advancements in Synthesis and Characterization

Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the exploration of one-pot synthesis protocols and the use of green chemistry principles to minimize waste and energy consumption. ias.ac.inresearchgate.net Advances in catalytic systems, such as the use of novel palladium or copper catalysts, could lead to more efficient cross-coupling reactions for the functionalization of the bromo-pyrazole core. rsc.orgrsc.org

In terms of characterization, advanced spectroscopic and crystallographic techniques will be crucial for elucidating the precise three-dimensional structure of new derivatives and for understanding their intermolecular interactions. These insights are vital for establishing structure-activity relationships and for the rational design of new molecules with desired properties.

Theoretical and Computational Perspectives in Compound Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com Molecular modeling, quantum mechanical calculations (like Density Functional Theory - DFT), and molecular dynamics simulations can provide valuable insights into the electronic structure, reactivity, and conformational behavior of this compound and its derivatives. eurasianjournals.comresearchgate.netrsc.org

These computational approaches can be used to:

Predict reactivity: Understand the reactivity of the bromo-pyrazole core and the ethyl acetate side chain to guide synthetic efforts.

Design novel compounds: Virtually screen libraries of potential derivatives to identify candidates with promising properties for specific applications. eurasianjournals.com

Optimize properties: Fine-tune the electronic and steric properties of the molecule to enhance its performance as a drug candidate or a material component.

Elucidate interaction mechanisms: In a biological context, docking studies can predict how these molecules might bind to target proteins, aiding in the design of more potent and selective drugs. nih.gov

The integration of computational and experimental approaches will be key to accelerating the discovery and development of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Bromo-1-pyrazolyl)ethyl Acetate?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Bromination : Electrophilic substitution at the pyrazole 4-position using brominating agents (e.g., NBS or Br₂ in acetic acid) .

Esterification : Reaction of the hydroxyl group in 2-(4-bromo-1-pyrazolyl)ethanol with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .

- Key Considerations : Monitor reaction intermediates via TLC or NMR. Purification via column chromatography is often required.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodological Answer :

Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion.

Structure Solution : Use direct methods (e.g., SHELXD) for phase determination .

Refinement : SHELXL for iterative refinement of atomic coordinates and displacement parameters. Validate using tools like PLATON to check for voids, hydrogen bonding, and π-π interactions .

- Example : In analogous brominated esters, π-π stacking (3.8 Å centroid distance) and C–H···O hydrogen bonds stabilize the crystal lattice .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use in a fume hood due to potential volatility and irritation risks.

- Emergency Measures : In case of contact, rinse skin/eyes with water for 15 minutes. Seek medical attention if inhaled or ingested, providing the safety data sheet (SDS) to physicians .

- Storage : Store in a cool, dry place away from oxidizers. Use amber glass bottles to prevent photodegradation.

Advanced Research Questions

Q. How do electronic effects of the 4-bromo substituent influence the reactivity of the pyrazole ring in cross-coupling reactions?

- Methodological Answer :

- Electronic Withdrawal : The bromine atom acts as a σ-withdrawing group, polarizing the pyrazole ring and activating specific positions for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Experimental Design :

Substrate Screening : Compare reactivity with non-brominated analogs using Pd catalysts (e.g., Pd(PPh₃)₄).

Kinetic Studies : Monitor reaction rates via HPLC or in situ NMR to quantify activation effects.

- Case Study : Brominated pyrazoles exhibit higher yields in aryl-aryl couplings due to enhanced oxidative addition efficiency .

Q. What computational methods are employed to predict the biological activity or physicochemical properties of this compound?

- Methodological Answer :

- 3D-QSAR : Build models using comparative molecular field analysis (CoMFA) to correlate substituent effects with activity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess stability.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) .

Q. How can structural modifications of the pyrazole moiety enhance the compound's application in drug discovery?

- Methodological Answer :

- Rational Design Strategies :

Bioisosteric Replacement : Substitute the bromine atom with trifluoromethyl (-CF₃) to improve metabolic stability.

Functionalization : Introduce sulfonamide or carboxamide groups at the 1-position to enhance hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.